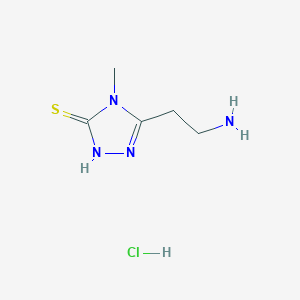

5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride

Description

Substituent Effects on Molecular Geometry

Methyl vs. Ethyl at N4 :

- The methyl group in this compound reduces steric bulk compared to ethyl-substituted analogs (e.g., 4-ethyl-5-(aminomethyl)-4H-1,2,4-triazole-3-thiol), resulting in a 0.2 Å shorter N4–C5 bond due to decreased electron-donating effects.

- Methyl substitution enhances planarity, with a dihedral angle of <5° between the triazole ring and the 2-aminoethyl side chain, versus 12° in ethyl derivatives.

Aminoethyl Side Chain :

Thiol Group Reactivity :

Supramolecular Interactions

- Hydrogen Bonding : The hydrochloride salt forms a robust N–H···Cl– network, similar to 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol hydrochloride.

- π-Stacking : The planar triazole core engages in offset π-stacking (3.4–3.6 Å interplanar distance), less pronounced than in 4-aryl-substituted derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol).

Properties

IUPAC Name |

3-(2-aminoethyl)-4-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S.ClH/c1-9-4(2-3-6)7-8-5(9)10;/h2-3,6H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUDVBPDYVNKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common starting point is the reaction of thiosemicarbazide with suitable precursors such as amino acids, esters, or carbonyl compounds to form the 1,2,4-triazole-3-thiol ring. For example, the reaction of 3-(pyridin-2-ylamino)propanoic acid with thioacetohydrazide at elevated temperatures (around 200 °C) leads to the formation of triazole-3-thione intermediates, which can be converted to thiol forms upon workup.

Introduction of the 2-Aminoethyl Side Chain

The aminoethyl group is typically introduced by starting from amino acid derivatives or by alkylation of the triazole ring with suitable haloalkylamines. For instance, condensation reactions involving 4-amino-1,2,4-triazole-3-thione and ethylene diamine derivatives under reflux conditions in methanol with acid catalysis have been reported.

Methylation at the 4-Position

Methylation to install the 4-methyl substituent on the triazole ring can be achieved by using methylating agents or by selecting methyl-substituted starting materials. The methyl group is critical for the compound’s stability and biological activity.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by acidifying the free base form with hydrochloric acid, which enhances the compound’s solubility and stability for storage and biological applications.

Representative Synthetic Procedure

A representative synthetic procedure adapted from literature sources is as follows:

Analytical Data Supporting the Preparation

The synthesized compound is characterized by:

- Infrared Spectroscopy (IR): Characteristic bands for NH, NH2, and C=S groups appear at 3295, 3243, and 1234 cm⁻¹ respectively.

- Nuclear Magnetic Resonance (NMR): Proton NMR signals include triplets and quartets corresponding to the aminoethyl side chain protons and singlets for NH2 groups, confirming substitution patterns.

- Melting Point: Reported melting points range from 146 °C to 215 °C depending on purity and crystallinity.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of 194.69 g/mol for the hydrochloride salt.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Key Notes | Yield Range |

|---|---|---|---|---|

| Cyclization to triazole-thione | Thiosemicarbazide + amino acid/ester | Melt at ~200 °C for 2-3 h | Formation of core heterocycle | 34-74% |

| Condensation with aldehyde | Triazole-thione + aldehyde | Reflux in methanol, acid catalyst | Forms hydrazone intermediate | Variable |

| Reduction to amine | Hydrazone + NaBH4 | Aqueous ethanol, 6-24 h | Prevents thiol oxidation | Good |

| Salt formation | Free amine + HCl | Acidification | Stabilizes compound | Quantitative |

Research Findings and Observations

- The cyclization step is critical and temperature-sensitive; overheating can lead to decomposition.

- Acid catalysis during condensation improves yield and purity of hydrazone intermediates.

- Reduction with sodium borohydride is preferred to avoid disulfide formation from thiol oxidation.

- The hydrochloride salt form enhances the compound’s solubility and biological applicability.

- Analytical data confirm the structural integrity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted triazole compounds.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride exhibits notable antimicrobial activity against various bacterial strains. Its mechanism of action may involve the inhibition of key enzymes necessary for microbial growth.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, making it a candidate for further research in health-related applications.

Anticancer Potential

Preliminary studies suggest that this triazole derivative may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of certain cancer cell lines, warranting further investigation into its potential as a chemotherapeutic agent.

Agricultural Applications

Fungicides and Herbicides

Due to its biological activity, this compound can be explored as a fungicide or herbicide. Its ability to inhibit fungal growth could lead to its application in crop protection against various plant pathogens.

Material Science Applications

Corrosion Inhibitors

This compound can serve as a corrosion inhibitor in metal protection applications due to its thiol group, which can form protective films on metal surfaces. This property is particularly valuable in industrial settings where metal degradation is a concern.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazole-thiol derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Key Comparative Insights

Substituent Effects on Solubility: Bulky hydrophobic groups (e.g., adamantane in or dichlorophenoxy in ) reduce water solubility, favoring organic solvents. Polar substituents like aminoethyl or aminopropyl improve solubility in polar solvents but remain poorly water-soluble due to the hydrochloride counterion .

Synthetic Pathways :

- Most derivatives are synthesized via nucleophilic substitution or alkylation of triazole-thiol precursors. For example, 5-(adamantan-1-yl) derivatives utilize potassium carbonate as a base in DMF , while S-alkylation with halides (e.g., 4-chlorobenzyl chloride) is common .

Biological Activity: Adamantane-containing triazoles show promise in antimicrobial applications due to adamantane’s lipophilic and rigid structure enhancing membrane penetration . Chlorophenoxy and dichlorophenyl derivatives (e.g., ) exhibit agrochemical or antifungal activity, likely due to halogen-mediated electrophilic interactions.

Pharmaceutical Relevance: The 2-aminoethyl variant is a versatile intermediate for drug candidates, leveraging its amine group for further functionalization . Derivatives like 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride (TT001) are patented for stress-related disorders, highlighting triazoles’ CNS applications .

Research Findings

- Computational Studies : Molecular docking and ADME analysis of S-alkyl triazoles (e.g., ) predict favorable pharmacokinetic profiles, with logP values indicating moderate lipophilicity (2.1–3.5) suitable for blood-brain barrier penetration.

- Thermochemical Stability : Density-functional theory (DFT) studies on triazole-thiols emphasize the role of exact exchange in improving thermochemical accuracy, critical for predicting stability and reactivity .

Biological Activity

5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological applications, and research findings, supported by relevant data tables and case studies.

1. Chemical Structure and Synthesis

The molecular formula of this compound is CHNS. The compound features a triazole ring substituted with an aminoethyl group and a thiol functional group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative.

2.1 Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit notable antibacterial properties. For instance, compounds similar to 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol have shown effectiveness against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae.

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 | 29 |

| Compound B | P. aeruginosa | 50 | 24 |

| Compound C | K. pneumoniae | 45 | 30 |

These results indicate that the triazole derivatives can be comparable to standard antibiotics like ceftriaxone in terms of potency .

2.2 Antioxidant Activity

The antioxidant properties of this compound have been evaluated using DPPH and ABTS assays. For example, one study reported an IC value of 0.397 µM for a related compound, indicating strong antioxidant potential comparable to ascorbic acid (IC = 0.87 µM) .

2.3 Anticancer Activity

Several studies have investigated the anticancer effects of triazole derivatives on various cancer cell lines:

| Cell Line | Compound | IC (µM) | Mechanism |

|---|---|---|---|

| MDA-MB-231 (Breast) | Compound A | 225 | Induction of apoptosis |

| IGR39 (Melanoma) | Compound B | 150 | Cell cycle arrest in S phase |

| Panc-1 (Pancreatic) | Compound C | 200 | Inhibition of cell migration |

These findings highlight the potential of these compounds as selective anticancer agents .

3.1 Study on Antimicrobial Properties

A recent study synthesized various triazole derivatives and tested their antimicrobial efficacy against a panel of pathogens. The study found that certain modifications in the structure significantly enhanced antibacterial activity, suggesting that further optimization could lead to more effective agents .

3.2 Evaluation of Antioxidant Effects

Another investigation focused on assessing the antioxidant capabilities of triazole derivatives using in vitro models. The results indicated that these compounds could effectively scavenge free radicals, thereby providing a protective effect against oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(2-aminoethyl)-4-methyl-4H-1,2,4-triazole-3-thiol hydrochloride?

- Methodology : Synthesis typically involves cyclization of precursor amines or thiols under controlled conditions. For example, phosphoryl trichloride (POCl₃) is commonly used as a cyclizing agent in triazole-thiol synthesis, with refluxing in ethanol or chloroform-ethanol mixtures to promote crystallization . Acid catalysis (e.g., glacial acetic acid) can enhance reaction efficiency during intermediate steps, as seen in analogous triazole syntheses .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use a multi-technique approach:

- Elemental analysis to verify stoichiometry .

- IR spectroscopy to identify functional groups (e.g., thiol S-H stretch at ~2500 cm⁻¹, triazole ring vibrations) .

- ¹H/¹³C-NMR to resolve substituent positions (e.g., methyl at δ 3.2–3.5 ppm, aminoethyl protons at δ 2.6–3.0 ppm) .

- LC-MS for molecular ion confirmation and purity assessment .

Q. What solvent systems are suitable for recrystallizing this hydrochloride salt?

- Methodology : Hydrochloride salts often require polar aprotic solvents. Ethanol-water mixtures or chloroform-ethanol (1:1) are effective for slow evaporation, yielding high-purity crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals and confirm coupling interactions .

- Use computational NMR prediction tools (e.g., DFT calculations) to model expected spectra and cross-validate experimental data .

- Apply chromatographic hyphenated techniques (e.g., LC-NMR) to isolate and analyze individual isomers or impurities .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Quantum chemical calculations (e.g., DFT or ab initio methods) to model transition states and activation energies for reactions at the thiol or aminoethyl groups .

- Reaction path search algorithms (e.g., GRRM or AFIR) to explore potential intermediates and byproducts .

- Machine learning models trained on analogous triazole-thiol reaction databases to predict optimal conditions (e.g., solvent, temperature) .

Q. How can enzyme inhibition assays be designed to study this compound’s interaction with cysteine proteases?

- Methodology :

- Fluorogenic substrate assays : Monitor protease activity inhibition using substrates like Z-FR-AMC, with fluorescence quenching upon binding .

- Isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and thermodynamics .

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and identify critical residues (e.g., catalytic cysteine) .

Q. How can contradictory bioactivity results (e.g., IC₅₀ variability across studies) be addressed?

- Methodology :

- Meta-analysis of structure-activity relationships (SAR) using analogs with systematic substituent variations (e.g., methyl vs. trifluoromethyl groups) .

- Comparative assays under standardized conditions (pH, temperature, cell lines) to isolate confounding variables .

- Multivariate statistical models (e.g., PCA or PLS regression) to correlate physicochemical properties (logP, polar surface area) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.